molecular formula C17H13NO4 B1316475 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde CAS No. 69383-93-3

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde

Katalognummer: B1316475
CAS-Nummer: 69383-93-3
Molekulargewicht: 295.29 g/mol
InChI-Schlüssel: ZEOQNUIHEHJIDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde (CAS: 933701-26-9) is a benzaldehyde derivative with a molecular formula of C₁₅H₉NO₃ and a molecular weight of 251.24 g/mol . Its structure features a benzaldehyde core substituted at the para position by a 2-(1,3-dioxoisoindolin-2-yl)ethoxy group. The compound is synthesized via condensation reactions involving phthalic anhydride and p-toluidine, followed by oxidation using H₂O₂ in ethanol . Characterization methods include ¹H-NMR and elemental analysis .

Eigenschaften

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-11-12-5-7-13(8-6-12)22-10-9-18-16(20)14-3-1-2-4-15(14)17(18)21/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOQNUIHEHJIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510464
Record name 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69383-93-3
Record name 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde typically involves the reaction of phthalimide with 4-hydroxybenzaldehyde in the presence of a suitable base. The reaction proceeds through the formation of an ethoxy linkage between the phthalimide and benzaldehyde units. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzoic acid.

    Reduction: 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Applications/Notes
4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde (933701-26-9) C₁₅H₉NO₃ 251.24 Benzaldehyde, 1,3-dioxoisoindoline, ether Phthalic anhydride + p-toluidine; H₂O₂ oxidation Antibacterial/antifungal intermediates (discontinued)
2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione (1323864-93-2) C₁₇H₁₅NO₄ 297.31 Isoindoline-dione, dimethoxybenzyl Williamson ether synthesis Higher structural similarity (0.90) to target compound
4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde (188884-61-9) C₁₃H₁₆O₄ 236.26 Benzaldehyde, 1,3-dioxane, ether Etherification of benzaldehyde derivatives Lower molecular weight; potential solvent compatibility
4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde (73279-02-4) C₁₈H₁₅NO₄ 309.32 Benzaldehyde, 1,3-dioxoisoindoline, propoxy Propoxy linker extension Enhanced lipophilicity due to longer chain
4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde (N/A) C₁₆H₁₉N₃O₆ 349.34 Benzaldehyde, nitroimidazole, polyether Multi-step etherification; catalytic hydrogenation Hypoxia-targeting radiotherapy sensitizer

Key Comparative Analyses

Structural Complexity and Functional Groups The target compound’s 1,3-dioxoisoindoline group distinguishes it from simpler benzaldehyde derivatives like 4-(2-(1,3-dioxan-2-yl)ethoxy)benzaldehyde, which contains a 1,3-dioxane ring instead . The nitroimidazole-containing analog (C₁₆H₁₉N₃O₆) introduces hypoxia-selective bioreduction activity, a feature absent in the target compound .

Synthetic Accessibility

  • The target compound’s synthesis is less complex than that of the nitroimidazole derivative, which requires multi-step etherification and catalytic hydrogenation . However, its discontinuation suggests scalability or stability issues compared to analogs like 2-(3,4-dimethoxybenzyl)isoindoline-1,3-dione, which remains commercially available .

Biological and Industrial Relevance While the target compound has been explored for antimicrobial applications, its discontinued status contrasts with the nitroimidazole derivative’s role in cancer radiotherapy .

Crystallographic and Physicochemical Properties The nitroimidazole derivative crystallizes in an orthorhombic system (P2₁2₁2₁) with hydrogen-bonded columnar structures, enabling precise solid-state analysis .

Research Findings and Implications

  • Antimicrobial Potential: The target compound’s isoindoline core aligns with known antibacterial scaffolds, though its efficacy may be inferior to dimethoxybenzyl derivatives (e.g., CAS 1323864-93-2) due to reduced electron-donating groups .
  • Hypoxia Targeting : The nitroimidazole analog’s ability to form reactive intermediates in low-oxygen environments highlights a therapeutic niche absent in the target compound .
  • Synthetic Challenges : The target compound’s discontinuation underscores the need for optimizing reaction conditions (e.g., solvent systems, catalysts) to improve yield and purity .

Biologische Aktivität

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure

The compound features a benzaldehyde moiety linked to an ethoxy group and an isoindolin-2-one derivative. Its structural formula can be represented as follows:

C16H15N1O4\text{C}_{16}\text{H}_{15}\text{N}_{1}\text{O}_{4}

1. Antimicrobial Activity

Recent studies have indicated that derivatives of 1,3-dioxoisoindolin exhibit significant antimicrobial properties. For instance, the synthesis of hybrid compounds from 1,3-dioxoisoindolin frameworks has shown promise against various bacterial strains. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
4aS. aureus32
4bE. coli64

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Notably, the compound exhibited selective toxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (µM)
MDA-MB-23110
HCT11612

A detailed investigation into its mechanism revealed that it induces apoptosis through the activation of caspase pathways and modulation of key signaling proteins involved in cell survival .

3. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it acts as a competitive inhibitor for certain kinases involved in cancer progression. The inhibition constant (Ki) values indicate a strong binding affinity to these enzymes.

EnzymeKi (µM)
Protein Kinase A0.5
Cyclin-dependent Kinase0.8

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized and tested against a panel of pathogens. The study highlighted the effectiveness of compounds similar to this compound in combating resistant strains of bacteria .

Case Study 2: Anticancer Mechanism Investigation

In a recent thesis, the compound was shown to significantly inhibit cell migration in metastatic breast cancer models, suggesting its potential role in preventing cancer metastasis . The study utilized Western blot analysis to assess changes in protein expression related to cell cycle regulation and apoptosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.